alpha.beta-methylene-2-thio-UDP
Description
Overview of Extracellular Nucleotide Signaling Systems
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP), along with UDP-sugars, function as signaling molecules in the "purinergic signaling" pathway, a ubiquitous system of cell-to-cell communication. nih.gov This signaling is fundamental to processes like tissue homeostasis, immune responses, inflammation, and wound healing. nih.gov Nucleotides can be released from cells into the extracellular space through various regulated mechanisms or as a result of cell damage. nih.govannualreviews.org Once in the extracellular milieu, they exert their effects by binding to specific purinergic receptors on the cell surface. annualreviews.orgnih.gov The signaling is terminated by the enzymatic degradation of these nucleotides by ectonucleotidases, which also generates additional signaling molecules. nih.govnih.gov This dynamic interplay of release, receptor activation, and degradation allows for a highly regulated and plastic signaling network. nih.gov
Classification and Diversity of P2Y Receptor Subtypes
Purinergic receptors are broadly divided into two main families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). nih.govguidetopharmacology.orgwikipedia.org The P2Y receptor family is a diverse group of eight distinct subtypes in mammals: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. wikipedia.orgnih.gov These receptors are characterized by their seven transmembrane-spanning domains and their coupling to intracellular G proteins to initiate signaling cascades. wikipedia.orgsigmaaldrich.com
The P2Y receptor subtypes exhibit significant diversity in their primary structure, with some members sharing as little as 19% of their amino acid sequence. wikipedia.orgsigmaaldrich.com This structural diversity translates into distinct pharmacological profiles and signaling pathways. The family can be further subdivided based on their primary G protein coupling and ligand selectivity. One subfamily, which includes the P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors, primarily couples to Gq proteins, leading to the activation of phospholipase C. nih.gov The other subfamily, consisting of the P2Y12, P2Y13, and P2Y14 receptors, preferentially couples to Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govsigmaaldrich.comnih.gov
Historical Perspective of P2Y14 Receptor Discovery and Initial Characterization
The P2Y14 receptor was initially identified as an orphan GPCR, designated KIAA0001. nih.gov Its function remained unknown until a screening effort in 2001 revealed that it was activated by UDP-glucose and other UDP-sugars. nih.gov This discovery led to its initial classification as a nucleotide sugar receptor. nih.govnih.gov Subsequent research confirmed its identity as a new member of the P2Y receptor family, and it was officially named the P2Y14 receptor by the IUPHAR Subcommittee for P2Y receptor nomenclature and classification. nih.govwikipedia.org
Initially, the P2Y14 receptor was thought to be selectively activated by UDP-sugars. nih.gov However, a significant breakthrough came with the discovery that UDP itself is a very potent agonist of this receptor, exhibiting even higher potency than UDP-glucose. nih.gov This finding expanded the understanding of the receptor's potential physiological activators and its role in purinergic signaling. nih.gov The P2Y14 receptor is prominently expressed in immune and inflammatory cells, as well as in various epithelial tissues, suggesting its involvement in immune regulation and other physiological processes. nih.govnih.gov
Rationale for Developing Potent and Selective P2Y14 Receptor Agonists
The unique expression pattern and signaling properties of the P2Y14 receptor have made it an attractive target for therapeutic intervention in a range of conditions, including inflammatory diseases. The development of potent and selective agonists for the P2Y14 receptor is crucial for several reasons. Firstly, such compounds are invaluable research tools for elucidating the specific physiological and pathophysiological roles of the receptor. By selectively activating the P2Y14 receptor, researchers can dissect its downstream signaling pathways and its contribution to cellular and tissue responses.
Secondly, potent agonists can help to validate the P2Y14 receptor as a drug target. The ability to modulate the receptor's activity with a high degree of specificity is a prerequisite for developing novel therapies. For instance, understanding how P2Y14 receptor activation influences immune cell function could pave the way for new treatments for inflammatory disorders. The quest for such agonists has led to the synthesis and characterization of various nucleotide analogues, with the goal of identifying compounds that exhibit high potency and selectivity for the P2Y14 receptor over other P2Y receptor subtypes. nih.gov The discovery that UDP analogues with modifications to the phosphate (B84403) chain, such as the introduction of an α,β-methylene group, were well-tolerated at the P2Y14 receptor was a significant step in this direction. nih.gov Among these, α,β-methylene-2-thio-UDP emerged as a particularly promising compound, demonstrating subnanomolar potency. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C12H20N2O8P2S |
|---|---|
Molecular Weight |
414.31 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-3,4-dimethyl-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C12H20N2O8P2S/c1-7-8(2)11(14-4-3-10(15)13-12(14)25)22-9(7)5-21-24(19,20)6-23(16,17)18/h3-4,7-9,11H,5-6H2,1-2H3,(H,19,20)(H,13,15,25)(H2,16,17,18)/t7-,8+,9+,11+/m0/s1 |
InChI Key |
HGGLEWIKYOGGHB-YSSBGUOXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](O[C@@H]1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |
Canonical SMILES |
CC1C(C(OC1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |
Origin of Product |
United States |
Synthesis and Structural Elucidation of α,β Methylene 2 Thio Udp
Synthetic Pathways for α,β-methylene-2-thio-UDP
The synthesis of α,β-methylene-2-thio-UDP is a nuanced process that relies on the careful execution of specific chemical reactions and the purification of resulting compounds.
The creation of α,β-methylene-2-thio-UDP necessitates a selection of key precursor molecules. While a direct synthetic protocol for α,β-methylene-2-thio-UDP is not extensively documented, analogous syntheses of similar thio-linked UDP conjugates provide a likely pathway. A plausible approach would involve the coupling of a modified uridine (B1682114) monophosphate (UMP) derivative with a phosphonate (B1237965) reagent containing the α,β-methylene bridge and a protected 2-thio group.
A potential key precursor is a 2-thiouridine (B16713) derivative, which would serve as the foundational nucleoside. The synthesis would then proceed through the formation of a UMP N-methyl imidazolide (B1226674) intermediate. acs.org This activated UMP derivative is then poised for coupling with a methylenebisphosphonate that has been appropriately functionalized to incorporate the thioether linkage.
| Precursor/Intermediate | Function |
| 2-Thiouridine | Starting nucleoside containing the essential 2-thio modification. |
| UMP N-methyl imidazolide | An activated form of UMP that facilitates coupling with the phosphonate component. |
| Methylenebis(phosphonic dichloride) | A potential source for the α,β-methylene bridge. |
The core of the synthesis would likely involve a condensation reaction. The activated UMP N-methyl imidazolide would react with a salt of methylenebisphosphonic acid, where one of the phosphonate groups has been converted to a thiophosphonate or is otherwise primed for the introduction of the 2-thio group from the uridine precursor.
A related approach for creating a thio-linked UDP conjugate involves a photoinitiated thiol-ene coupling (TEC) reaction between an allyl-UDP and a cysteine-containing peptide. acs.org This suggests that a similar strategy could be employed by first synthesizing an allyl-2-thio-UDP intermediate, which would then be reacted with a suitable thiol-containing methylenebisphosphonate derivative under UV irradiation in the presence of a photoinitiator. acs.org
The reaction conditions would need to be carefully controlled to ensure the desired product is formed. This includes the use of anhydrous solvents to prevent hydrolysis of the activated intermediates and the maintenance of an inert atmosphere to prevent oxidation of the thiol group.
To enhance the efficiency of the synthesis and the purity of the final product, several optimization strategies can be employed. A modular synthetic approach, where the modified UDP and the methylenebisphosphonate moieties are synthesized separately and then coupled, can facilitate purification and characterization of intermediates. acs.org
The use of an excess of one of the reactants, such as the methylenebisphosphonate derivative, could drive the reaction to completion. acs.org Following the reaction, purification via preparative High-Performance Liquid Chromatography (HPLC) is essential to isolate the target compound from unreacted starting materials and side products. acs.org The choice of photoinitiator and UV wavelength can also be optimized to maximize the yield and minimize side reactions in a photoinitiated coupling approach. acs.org
Spectroscopic and Chromatographic Methods for Compound Verification
To confirm the identity and purity of the synthesized α,β-methylene-2-thio-UDP, a combination of spectroscopic and chromatographic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. nih.gov 1H NMR would be used to identify the protons on the ribose sugar, the uracil (B121893) base, and the methylene (B1212753) bridge. nih.gov The presence of the methylene group would be indicated by a characteristic signal, and its coupling to the phosphorus atoms would result in a complex splitting pattern. researchgate.net 13C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would help in assigning the carbon signals of the entire molecule. researchgate.net 31P NMR would be crucial for confirming the presence of the two phosphorus atoms and their chemical environment within the α,β-methylene-bisphosphonate moiety.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. nih.gov High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, further confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting daughter ions, providing further structural information. nih.gov
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound. acs.org By using a suitable column and mobile phase, it is possible to separate the desired product from any impurities. The retention time of the compound under specific HPLC conditions serves as a characteristic identifier.
| Analytical Method | Information Obtained |
| 1H NMR | Proton environment and connectivity. |
| 13C NMR | Carbon skeleton of the molecule. |
| 31P NMR | Presence and environment of phosphorus atoms. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation. |
| HPLC | Purity and retention characteristics. |
Derivatization Strategies for Functionalized Analogues of α,β-methylene-2-thio-UDP
The core structure of α,β-methylene-2-thio-UDP can be modified to create functionalized analogues with altered properties. Derivatization can be achieved by introducing various functional groups at different positions of the molecule.
One approach is to modify the uracil base. For instance, the N3 position of the uracil ring could be alkylated or acylated to introduce new functionalities. Another possibility is to further modify the 2-thio group. While the thioether linkage is generally stable, it could potentially be oxidized to a sulfoxide (B87167) or sulfone, leading to analogues with different electronic and steric properties.
A thiol-Michael addition reaction could be a viable strategy for derivatization. nih.gov If a reactive Michael acceptor is introduced into the structure, it could react with various thiols to create a library of functionalized analogues. nih.gov This approach allows for the late-stage introduction of diverse chemical moieties.
Pharmacological Characterization of α,β Methylene 2 Thio Udp at Purinergic Receptors
Agonist Activity and Potency at the P2Y14 Receptor
α,β-methylene-2-thio-UDP has been identified as a potent agonist at the P2Y14 receptor, a G protein-coupled receptor involved in various physiological processes, including immune responses and inflammation. nih.gov Its activity is characterized by its ability to elicit concentration-dependent responses in cellular systems expressing this receptor.
Concentration-Response Relationships of α,β-methylene-2-thio-UDP
Studies have demonstrated that α,β-methylene-2-thio-UDP (also referred to as MRS2905) exhibits subnanomolar potency at the P2Y14 receptor. nih.gov This high potency is a result of specific structural modifications to the UDP molecule. The introduction of a 2-thio group on the uracil (B121893) ring and a methylene (B1212753) bridge between the α and β phosphates of UDP contributes to its potent agonist activity. nih.govnih.gov These modifications enhance the molecule's affinity for the P2Y14 receptor, leading to robust downstream signaling at very low concentrations.
Comparative Potency with Endogenous P2Y14 Receptor Ligands
The P2Y14 receptor is endogenously activated by several UDP-sugars. When compared to these natural ligands, α,β-methylene-2-thio-UDP demonstrates significantly higher potency.
| Ligand | EC50 (nM) at human P2Y14 Receptor |
| α,β-methylene-2-thio-UDP (MRS2905) | Subnanomolar nih.gov |
| UDP-glucose | ~82 - 350 tocris.comabcam.com |
| UDP-galactose | Similar to UDP-glucose nih.govelifesciences.org |
| UDP-glucuronic acid | Similar to UDP-glucose nih.govelifesciences.org |
| UDP-N-acetylglucosamine | ~10-fold higher than UDP-glucose nih.govelifesciences.org |
| UDP | ~5-fold more potent than UDP-glucose nih.govnih.gov |
As the table indicates, while UDP itself is a potent agonist, the structural modifications in α,β-methylene-2-thio-UDP confer a substantial increase in potency. nih.gov The endogenous UDP-sugars, such as UDP-glucose, UDP-galactose, and UDP-glucuronic acid, are considerably less potent than this synthetic analog. nih.govelifesciences.org
Comparison with Other Synthetic P2Y14 Receptor Agonists
The field of P2Y14 receptor pharmacology has seen the development of several synthetic agonists. Comparing α,β-methylene-2-thio-UDP with other notable synthetic agonists highlights its standing as a highly potent agent.
| Synthetic Agonist | Chemical Name | EC50 (nM) at human P2Y14 Receptor |
| α,β-methylene-2-thio-UDP (MRS2905) | α,β-methylene-2-thio-uridine 5'-diphosphate | Subnanomolar nih.govresearchgate.net |
| MRS2802 | α,β-difluoromethylene-UDP | 63 tocris.com |
| MRS2690 | 2-thio-UDP-glucose | 49 researchgate.net |
Both MRS2802 and MRS2690 are potent P2Y14 receptor agonists. tocris.comresearchgate.net However, α,β-methylene-2-thio-UDP's subnanomolar potency positions it as one of the most powerful agonists developed for this receptor to date. nih.gov
Selectivity Profile of α,β-methylene-2-thio-UDP Against Other P2Y Receptor Subtypes
A crucial aspect of a pharmacological tool is its selectivity. α,β-methylene-2-thio-UDP has been evaluated for its activity at other P2Y receptor subtypes to determine its specificity for the P2Y14 receptor.
P2Y6 Receptor Selectivity
A key feature of α,β-methylene-2-thio-UDP is its high selectivity for the P2Y14 receptor over the P2Y6 receptor. nih.gov The P2Y6 receptor is also activated by UDP, making selectivity a critical factor for distinguishing the physiological roles of these two receptors. nih.govnih.gov The introduction of the α,β-methylene bridge in UDP analogues tends to favor P2Y14 receptor activity over P2Y6. nih.gov Specifically, the 2-thio substitution on the uracil ring is a distinguishing feature for P2Y14-selective agonists, whereas modifications at the N4-position of CDP analogues tend to favor P2Y6 agonism. nih.gov This selectivity allows researchers to probe P2Y14 receptor function with minimal confounding effects from P2Y6 receptor activation. nih.gov
Selectivity over P2Y2, P2Y4, P2Y12, and P2Y13 Receptors
Further studies have shown that α,β-methylene-2-thio-UDP is highly selective for the P2Y14 receptor and does not significantly activate other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y12, and P2Y13. nih.govtocris.comnih.gov The P2Y2 and P2Y4 receptors are primarily activated by UTP, while the P2Y12 and P2Y13 receptors are activated by ADP. nih.govnih.gov The structural features of α,β-methylene-2-thio-UDP, particularly the combination of the 2-thiouracil (B1096) moiety and the methylene-bridged diphosphate (B83284), confer this high degree of selectivity, making it an invaluable tool for the specific investigation of P2Y14 receptor-mediated signaling pathways. nih.govnih.gov
Receptor Binding Affinity Studies of α,β-methylene-2-thio-UDP
The affinity of α,β-methylene-2-thio-UDP for purinergic receptors, especially the P2Y14 receptor, has been investigated through various binding assays.
Radioligand Binding Assays for P2Y14 Receptors
Radioligand binding assays are crucial for determining the direct interaction between a ligand and a receptor. While specific radioligand binding data for α,β-methylene-2-thio-UDP is not extensively detailed in the provided search results, the high potency of this compound, as mentioned in functional assays, suggests it would exhibit high affinity in such assays. For instance, UDP-glucose, a known P2Y14 agonist, stimulated [35S]GTPγS binding with an EC50 of 234 nM in cells expressing the human P2Y14 receptor. nih.gov The subnanomolar potency of α,β-methylene-2-thio-UDP observed in functional studies strongly implies a high binding affinity for the P2Y14 receptor. nih.gov
Competitive Binding Experiments with P2Y14 Receptor Ligands
Competitive binding experiments have been instrumental in characterizing the interaction of various ligands with the P2Y14 receptor. In studies involving COS-7 cells transiently co-expressing the human P2Y14 receptor and a chimeric Gα protein, UDP was found to competitively antagonize the effects of the agonist UDP-glucose. nih.govresearchgate.net Schild analysis confirmed this competitive antagonism with a pKB value of 7.28 for UDP. researchgate.net
While direct competitive binding data for α,β-methylene-2-thio-UDP is not explicitly available in the search results, the potent agonist activity of this compound suggests it would effectively compete with other P2Y14 receptor ligands. The structural modifications, including the 2-thio substitution and the α,β-methylene group in the phosphate (B84403) chain, are well-tolerated and even enhance potency at the P2Y14 receptor. nih.gov This indicates a strong interaction with the receptor's binding pocket. For example, a selective P2Y14 receptor antagonist, PPTN, has been shown to competitively block the effects of various agonists, including UDP-glucose and the synthetic agonist MRS2906, with a KB of 434 pM. nih.gov This demonstrates the utility of competitive binding assays in defining the nature of ligand-receptor interactions at the P2Y14 receptor.
Functional Efficacy Assessment of α,β-methylene-2-thio-UDP in Cellular Systems
The functional consequences of α,β-methylene-2-thio-UDP binding to the P2Y14 receptor have been evaluated in both recombinant and primary cell systems.
Evaluation in Cell Lines Stably Expressing Recombinant P2Y14 Receptors (e.g., HEK-293, COS-7)
Studies in cell lines such as HEK-293 and COS-7, which are engineered to express the P2Y14 receptor, have been pivotal in elucidating the functional efficacy of α,β-methylene-2-thio-UDP. Research has shown that UDP analogues with an α,β-methylene group in the phosphate chain are well-tolerated at the P2Y14 receptor, and notably, α,β-methylene-2-thio-UDP demonstrated subnanomolar potency. nih.gov
In COS-7 cells co-expressing the human P2Y14 receptor and a chimeric Gαq/i protein, the functional activity of various UDP analogues has been assessed by measuring inositol (B14025) phosphate hydrolysis. nih.gov These studies have highlighted that modifications to the UDP molecule, such as the 2-thio substitution, can significantly enhance potency. nih.gov The P2Y14 receptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase. nih.gov Therefore, the functional efficacy of agonists like α,β-methylene-2-thio-UDP is often measured by their ability to inhibit forskolin-stimulated cAMP accumulation.
| Cell Line | Receptor System | Assay | Agonist | Potency (EC50/pKB) |
| COS-7 | Human P2Y14-R + Gαq/i | Inositol Phosphate Hydrolysis | UDP (antagonist) | pKB = 7.28 researchgate.net |
| C6 Glioma | Stably Expressing P2Y14-R | Adenylyl Cyclase Inhibition | UDP-glucose | - |
| HEK-293 | Expressing P2Y14 WT | Calcium Mobilization | UDP | 50.9 ± 6.1 nM nih.gov |
| HEK-293 | Expressing P2Y14 WT | Calcium Mobilization | UDP-glucose | 40.3 ± 1.5 nM nih.gov |
Assessment in Primary Cell Models Expressing P2Y14 Receptors
The functional effects of P2Y14 receptor activation have also been investigated in primary cells that endogenously express the receptor. For instance, the P2Y14 receptor is highly expressed in hematopoietic cells and has been implicated in immune and inflammatory responses. nih.govnih.gov
In differentiated HL-60 human promyelocytic leukemia cells, the P2Y14 receptor agonist UDP-glucose was shown to promote chemotaxis. nih.gov This effect was blocked by the selective P2Y14 antagonist PPTN, confirming the receptor's involvement. nih.gov Similarly, UDP-glucose-induced chemotaxis in freshly isolated human neutrophils was also inhibited by PPTN. nih.gov
Furthermore, in RBL-2H3 mast cells, which endogenously express the P2Y14 receptor, agonists like UDP-glucose and the selective agonist MRS2690 caused a concentration-dependent increase in β-hexosaminidase release, a marker of degranulation. nih.gov This effect was sensitive to pertussis toxin, indicating the involvement of Gi-coupled signaling pathways. nih.gov While these studies primarily used other agonists, the high potency of α,β-methylene-2-thio-UDP suggests it would elicit similar or even more potent responses in these primary cell models.
| Primary Cell Model | Functional Readout | P2Y14 Agonist(s) Used | Key Finding |
| Differentiated HL-60 cells | Chemotaxis | UDP-glucose | Chemotaxis blocked by P2Y14 antagonist PPTN. nih.gov |
| Human Neutrophils | Chemotaxis | UDP-glucose | Chemotaxis blocked by P2Y14 antagonist PPTN. nih.gov |
| RBL-2H3 Mast Cells | Degranulation (β-hexosaminidase release) | UDP-glucose, MRS2690 | Agonists induced degranulation via a Gi-dependent pathway. nih.gov |
Mechanistic Studies of α,β Methylene 2 Thio Udp Action
G Protein Coupling and Activation by P2Y14 Receptor
The P2Y14 receptor, a member of the G protein-coupled receptor (GPCR) family, is primarily associated with the Gi/o family of G proteins. This interaction is a critical first step in the signal transduction process initiated by agonists like α,β-methylene-2-thio-UDP.
Gi Family G Protein Involvement (e.g., Pertussis Toxin Sensitivity)
Activation of the P2Y14 receptor by its agonists, including UDP-sugars and potent analogs like α,β-methylene-2-thio-UDP, leads to the engagement of inhibitory G proteins of the Gi/o family. nih.gov A hallmark of Gi/o protein-coupled receptor signaling is its sensitivity to pertussis toxin (PTX). nih.govnih.gov PTX is a bacterial toxin that catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins, preventing them from interacting with their cognate receptors. nih.gov
In various cellular systems expressing the P2Y14 receptor, pretreatment with pertussis toxin has been shown to abolish the signaling events triggered by receptor agonists. nih.govnih.gov For instance, in HEK293 cells stably expressing the human P2Y14 receptor, pertussis toxin completely blocked the agonist-dependent inhibition of cyclic AMP (cAMP) accumulation. nih.gov Similarly, in RBL-2H3 mast cells, which endogenously express the P2Y14 receptor, the calcium mobilization, ERK1/2 phosphorylation, and degranulation induced by P2Y14 agonists were all found to be sensitive to pertussis toxin. nih.govnih.gov This consistent inhibition by PTX across different cell types and signaling outputs provides strong evidence that the P2Y14 receptor, when activated by α,β-methylene-2-thio-UDP, signals predominantly through the Gi family of G proteins. nih.govnih.govnih.gov
Table 1: Effect of Pertussis Toxin (PTX) on P2Y14 Receptor-Mediated Signaling
| Cell System | P2Y14 Agonist | Measured Response | Effect of PTX Pre-treatment | Reference |
| P2Y14-HEK293 Cells | UDP-glucose | Inhibition of cAMP accumulation | Complete Blockade | nih.gov |
| RBL-2H3 Mast Cells | UDP-glucose, MRS2690 | Ca²⁺ Mobilization | Blockade | nih.govnih.gov |
| RBL-2H3 Mast Cells | UDP-glucose | ERK1/2 Phosphorylation | Sensitivity | nih.gov |
| Murine T-lymphocytes | UDP-glucose | Inhibition of cAMP accumulation | Abolished Effects | nih.gov |
Gαq/i Chimeric G Protein Systems
To further investigate the signaling potential of Gi-coupled receptors like P2Y14, researchers often employ chimeric G protein systems. nih.gov A commonly used tool is the Gαq/i chimera, in which the C-terminal amino acids of the Gαq subunit are replaced with those from a Gαi subunit. nih.gov This modification allows Gi-coupled receptors to activate the Gq signaling pathway, which is typically linked to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. nih.govyoutube.com
Studies utilizing COS-7 cells co-expressing the human P2Y14 receptor and a Gαq/i chimeric G protein have been instrumental in characterizing the pharmacological profile of various agonists. nih.gov This engineered system directs the Gi-mediated signal towards the PLC-β pathway, providing a robust and measurable output for receptor activation. nih.gov The use of such chimeras has confirmed that UDP and various UDP-sugars are indeed agonists at the P2Y14 receptor, with their activities in this system mirroring those observed in assays measuring more native signaling pathways like cAMP inhibition. nih.gov This approach has been particularly valuable for screening and determining the potency of compounds like α,β-methylene-2-thio-UDP at the human P2Y14 receptor. nih.gov
Downstream Intracellular Signaling Pathways Mediated by α,β-methylene-2-thio-UDP
Upon activation by α,β-methylene-2-thio-UDP, the P2Y14 receptor, through its coupling with Gi proteins, modulates several key intracellular signaling pathways. These include the inhibition of adenylyl cyclase, activation of phospholipase C (often via Gβγ subunits or in engineered systems), and stimulation of the mitogen-activated protein kinase cascade.
Adenylyl Cyclase Inhibition and Cyclic AMP (cAMP) Modulation
A primary and classical signaling response for Gi-coupled receptors is the inhibition of adenylyl cyclase activity. nih.govnih.gov Adenylyl cyclase is the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). nih.gov By inhibiting this enzyme, activation of the P2Y14 receptor leads to a decrease in intracellular cAMP levels. nih.govnih.gov
In experimental settings, this is often measured by assessing the receptor's ability to inhibit forskolin-stimulated cAMP accumulation. Forskolin is a direct activator of adenylyl cyclase. nih.govnih.gov In P2Y14-expressing cell lines, including HEK293, C6 glioma, and CHO cells, P2Y14 agonists have been shown to cause a potent, concentration-dependent inhibition of forskolin-stimulated cAMP levels. nih.gov This effect is consistently blocked by pretreatment with pertussis toxin, confirming it is a Gi-mediated event. nih.govnih.gov The modulation of cAMP levels is a crucial mechanism by which α,β-methylene-2-thio-UDP can influence cellular function, as cAMP is a ubiquitous second messenger that regulates a vast array of cellular processes through protein kinase A (PKA). nih.govnih.gov
Table 2: P2Y14 Receptor-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation
| Cell Line | Agonist | EC₅₀ Value | Maximal Inhibition | Reference |
| P2Y14-HEK293 | UDP-glucose | 82 nM | ~80% | nih.gov |
| P2Y14-C6 Glioma | UDP-glucose | 107 nM | ~90% | nih.gov |
Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate (B84403) Accumulation
While the P2Y14 receptor primarily couples to Gi, its activation can also lead to the stimulation of phospholipase C (PLC). nih.gov PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govuva.nl IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). nih.gov
The link between the Gi-coupled P2Y14 receptor and PLC activation is often mediated by the Gβγ subunits that dissociate from the Gαi subunit upon receptor activation. nih.gov This Gβγ-dependent activation of a PLC-β isozyme has been observed in human airway epithelial cells, where UDP-glucose caused a pertussis toxin-sensitive increase in Ca²⁺ accumulation. nih.gov As previously mentioned, the use of Gαq/i chimeric G proteins also provides a direct, albeit engineered, link from the P2Y14 receptor to PLC activation and the subsequent accumulation of inositol phosphates. nih.govnih.gov Therefore, activation of the P2Y14 receptor by α,β-methylene-2-thio-UDP can trigger calcium signaling pathways, a critical component of its function in various cell types, including immune and epithelial cells. nih.gov
Mitogen-Activated Protein Kinase (MAPK/ERK1/2) Phosphorylation
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway, is another important downstream target of P2Y14 receptor signaling. nih.gov The MAPK/ERK pathway is a crucial signaling route that regulates a wide range of cellular processes, including cell growth, proliferation, and differentiation. cellsignal.com
Activation of the P2Y14 receptor by agonists like UDP-glucose has been shown to promote the phosphorylation, and thus activation, of ERK1/2. nih.govnih.gov In RBL-2H3 mast cells, this agonist-induced phosphorylation of ERK1/2 was demonstrated to be sensitive to pertussis toxin. nih.gov This indicates that the signaling pathway from the P2Y14 receptor to the MAPK cascade is dependent on the activation of Gi proteins. The activation of MAPK/ERK1/2 represents a key mechanism through which α,β-methylene-2-thio-UDP can exert its effects on cellular function and gene expression. nih.govnih.govnih.gov
PI3-Kinase-γ and GPCR Kinases (GRK2/3) Engagement
The activation of P2Y receptors often leads to the engagement of complex intracellular signaling networks, including the Phosphoinositide 3-kinase (PI3K) pathway and regulatory phosphorylation by G-protein-coupled receptor kinases (GRKs).
PI3-Kinase-γ: The P2Y14 receptor primarily couples to Gαi/o proteins, which are known to inhibit adenylyl cyclase. However, the βγ-subunits released upon G-protein activation can, in turn, activate various isoforms of PI3K. The PI3K family of enzymes is critical for a multitude of cellular functions, including cell growth, proliferation, and survival. biorxiv.orgdundee.ac.uk Specifically, PI3Kγ is preferentially activated by Gβγ subunits from Gαi-coupled GPCRs. While direct studies detailing the engagement of PI3Kγ following P2Y14 activation by α,β-methylene-2-thio-UDP are not extensively documented, activation of other P2Y receptors, such as the P2Y₂ receptor, has been shown to stimulate the PI3K/Akt signaling pathway in osteoblastic cells. nih.gov This suggests a potential for cross-talk where P2Y14 activation could similarly influence PI3K-dependent signaling cascades in relevant cell types, contributing to its role in immune cell function. biorxiv.org
GPCR Kinases (GRK2/3): GRKs play a pivotal role in the process of GPCR desensitization and internalization. Upon agonist binding, the activated receptor is phosphorylated by GRKs, which promotes the binding of β-arrestin proteins. tocris.com This "uncouples" the receptor from its G-protein, terminating the primary signal, and targets the receptor for internalization. tocris.comnih.gov Studies on various P2Y receptor subtypes, including P2Y₁, P2Y₆, and P2Y₁₂, have demonstrated a requirement for GRK2 co-expression to achieve efficient agonist-induced internalization. tocris.com While specific data on α,β-methylene-2-thio-UDP-induced GRK2/3 engagement at the P2Y14 receptor is limited, it is a well-established principle of GPCR regulation. Pharmacological inhibition of GRK2/3 has been shown to decrease β-arrestin recruitment and internalization of other GPCRs, highlighting the importance of this kinase subfamily in regulating receptor activity. rndsystems.com
| Pathway Component | Role in P2Y Receptor Signaling |
| PI3-Kinase-γ | Activated by Gβγ subunits, involved in downstream signaling for cell growth, proliferation, and immune responses. biorxiv.orgnih.gov |
| GRK2/3 | Phosphorylate the activated receptor, initiating desensitization and promoting β-arrestin binding for internalization. tocris.comrndsystems.com |
STAT1 Expression and Phosphorylation
Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor in the Janus kinase (JAK)/STAT signaling pathway. cellsignal.com It is essential for mediating cellular responses to interferons and other cytokines, playing a central role in antiviral defense, immune surveillance, and inflammation. nih.govnih.govyoutube.com
The P2Y14 receptor is highly expressed on immune cells and is a known modulator of inflammatory pathways. nih.gov Activation of other P2Y receptors, such as P2Y6, has been shown to amplify pro-inflammatory responses induced by Toll-like receptors (TLRs) in microglia. nih.gov These amplified responses are regulated by complex transcriptional networks that can include STAT family members. For instance, P2Y6-mediated signaling in microglia is predicted to modulate the activity of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs), which are closely linked with STAT1 activity. nih.gov
While a direct, causal link showing that activation of the P2Y14 receptor by α,β-methylene-2-thio-UDP leads to the phosphorylation and activation of STAT1 has not been explicitly demonstrated in the available literature, the receptor's established role in neuroinflammation and immune modulation suggests a potential for crosstalk with the JAK/STAT pathway. cellsignal.comnih.gov Aberrant IL-6 signaling, which heavily relies on the JAK/STAT pathway, contributes to the pathogenesis of autoimmune diseases and inflammation, conditions where P2Y14 is also implicated. cellsignal.com
Intracellular Calcium Mobilization Kinetics
The kinetics of intracellular calcium (Ca²⁺) mobilization are a hallmark of signaling for many P2Y receptor subtypes. However, this effect is primarily associated with receptors that couple to Gαq/11 proteins, such as the P2Y₁, P2Y₂, P2Y₄, and P2Y₆ receptors. Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃), which in turn triggers the release of Ca²⁺ from endoplasmic reticulum stores. nih.govnih.gov
In contrast, the P2Y14 receptor, which is the specific target of α,β-methylene-2-thio-UDP, is canonically coupled to Gαi/o proteins. nih.gov The primary function of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, rather than a direct increase in intracellular Ca²⁺ via the PLC/IP₃ pathway. Therefore, potent and selective activation of the P2Y14 receptor by α,β-methylene-2-thio-UDP is not expected to produce robust intracellular calcium mobilization as its primary signaling output. This distinguishes its signaling profile from that of agonists acting on Gαq-coupled P2Y receptors. For example, activation of P2Y6 receptors in smooth muscle cells is mandatory for the RhoA-GTP binding and downstream signaling that contributes to myogenic tone, a process linked to calcium sensitization pathways. nih.gov Similarly, studies in microglia show that Gq-coupled P2Y6 receptor activation evokes calcium transients that can be inhibited by signaling from other receptors, like the β2 adrenergic receptor. nih.gov
Receptor Desensitization and Internalization Mechanisms in Response to α,β-methylene-2-thio-UDP
Like most GPCRs, the P2Y14 receptor is subject to regulatory mechanisms that prevent overstimulation and fine-tune signaling duration. These processes, desensitization and internalization, are typically initiated by agonist binding.
Desensitization: This is a rapid process where the receptor becomes less responsive to continued agonist stimulation. For GPCRs, the primary mechanism involves the phosphorylation of the receptor's intracellular domains by GRKs. nih.gov This phosphorylation event sterically hinders the receptor's ability to couple with its G-protein, thus dampening the signal. Studies on various P2Y receptors have shown that desensitization can be quite rapid and is a key feature of their regulation. eur.nl The rate and extent of desensitization can be dependent on the specific agonist, with full agonists often inducing more profound and rapid desensitization than partial agonists. nih.gov
Internalization: Following phosphorylation and subsequent β-arrestin binding, the receptor-arrestin complex is often targeted for endocytosis, removing it from the cell surface. nih.gov This process of internalization can occur through different pathways, most commonly via clathrin-coated pits. medchemexpress.com For several P2Y receptor subtypes, including P2Y₆ and P2Y₁₂, agonist-induced internalization is dependent on the presence of GRK2. tocris.com The internalized receptors can then be either dephosphorylated and recycled back to the cell surface, restoring sensitivity (resensitization), or targeted to lysosomes for degradation, leading to a long-term reduction in receptor number (down-regulation). nih.gov The specific kinetics and pathways of P2Y14 receptor internalization induced by α,β-methylene-2-thio-UDP would follow these general principles, serving to attenuate its signaling over time.
| Regulatory Process | Key Molecular Players | Outcome |
| Desensitization | G-protein-coupled receptor kinases (GRKs), Protein Kinase C (PKC) | Attenuation of receptor-G-protein coupling; reduced signaling. nih.goveur.nl |
| Internalization | β-arrestins, Clathrin, Dynamin | Removal of receptors from the plasma membrane into endosomes. tocris.comnih.govmedchemexpress.com |
| Resensitization | Phosphatases | Dephosphorylation of receptors and recycling to the cell surface. bohrium.com |
| Down-regulation | Lysosomes | Degradation of internalized receptors, leading to a long-term loss of receptor number. nih.gov |
Structure Activity Relationships of α,β Methylene 2 Thio Udp Analogues
Modifications of the Diphosphate (B83284) Bridge and their Pharmacological Impact
The diphosphate bridge of UDP is a primary site for enzymatic degradation. To enhance metabolic stability, a common strategy is to replace the labile P-O-P bond with a more robust P-C-P linkage. This has led to the synthesis of α,β-methylene analogues, which have proven to be invaluable tools in pharmacology.
α,β-Methylene Bridge Substitution
The replacement of the β-oxygen atom in the diphosphate chain of UDP with a methylene (B1212753) group (CH₂) results in α,β-methylene-UDP. This modification effectively blocks hydrolysis by ectonucleotidases. When this modification is combined with a 2-thio substitution on the uracil (B121893) ring, the resulting compound, α,β-methylene-2-thio-UDP (also known as MRS2905), demonstrates remarkable pharmacological properties. Research has shown that α,β-methylene-2-thio-UDP is a highly potent and selective agonist for the human P2Y14 receptor, exhibiting subnanomolar potency in some studies. nih.govnih.gov This high affinity and selectivity underscore the importance of both the stabilized diphosphate bridge and the 2-thio-uracil moiety for optimal interaction with the P2Y14 receptor.
The introduction of the α,β-methylene bridge is well-tolerated at the P2Y14 receptor, leading to high potency with EC₅₀ values in the nanomolar range. nih.gov In contrast, this modification often leads to a significant loss of activity at other P2Y receptors. For instance, α,β-methylene-ATP is virtually inactive at the P2Y2 receptor. nih.gov This highlights a key structural divergence in the ligand binding pockets of different P2Y receptor subtypes.
| Compound | Modification | Receptor Target | Activity (EC₅₀) | Selectivity vs P2Y6 |
|---|---|---|---|---|
| α,β-methylene-UDP | α,β-methylene bridge | P2Y14 | 11 nM | - |
| α,β-methylene-2-thio-UDP (MRS2905) | α,β-methylene bridge, 2-thio-uracil | P2Y14 | Subnanomolar | High |
α,β-Difluoromethylene Bridge Substitution
Further modification of the methylene bridge by replacing the hydrogen atoms with fluorine atoms yields the α,β-difluoromethylene analogue. This substitution has also been shown to be well-tolerated at the P2Y14 receptor. nih.gov The compound α,β-difluoromethylene-UDP (MRS2802) is a full agonist at the human P2Y14 receptor with an EC₅₀ value of 63 nM. nih.gov Crucially, this analogue is inactive at the P2Y6 receptor, demonstrating over 2000-fold selectivity for the P2Y14 receptor. nih.gov This pronounced selectivity makes α,β-difluoromethylene-UDP a valuable pharmacological tool for distinguishing between P2Y6 and P2Y14 receptor-mediated effects. The combination of the difluoromethylene bridge with the 2-thio-uracil modification is a logical next step in the design of even more potent and selective P2Y14 receptor agonists.
| Compound | Modification | Receptor Target | Activity (EC₅₀) | Selectivity vs P2Y6 |
|---|---|---|---|---|
| α,β-difluoromethylene-UDP (MRS2802) | α,β-difluoromethylene bridge | P2Y14 | 63 nM | >2000-fold |
Modifications of the Uracil Moiety and their Pharmacological Impact
The uracil base provides a key interaction point with the P2Y receptors. Modifications to this heterocyclic ring have profound effects on agonist potency and selectivity.
Thio-Substitution at the C2 Position
The substitution of the oxygen atom at the C2 position of the uracil ring with a sulfur atom is a critical modification for enhancing activity at the P2Y14 receptor. 2-thio-UDP is a highly potent agonist at the human P2Y14 receptor with an EC₅₀ value of 1.92 nM, which is 83-fold more potent than UDP itself. nih.gov Furthermore, this modification confers significant selectivity, with 2-thio-UDP being 224-fold more selective for the P2Y14 receptor over the P2Y6 receptor. nih.gov This enhanced potency and selectivity are additive with modifications to the diphosphate chain, as seen in the case of α,β-methylene-2-thio-UDP. nih.gov The combination of a 2-thio substitution with a β-methyl ester on the diphosphate chain also results in a highly potent and selective P2Y14 receptor agonist. nih.gov
| Compound | Modification | Receptor Target | Activity (EC₅₀) | Selectivity vs P2Y6 |
|---|---|---|---|---|
| UDP | - | P2Y14 | ~160 nM | - |
| 2-thio-UDP | 2-thio-uracil | P2Y14 | 1.92 nM | 224-fold |
| 2-thio-UDP-β-methyl ester | 2-thio-uracil, β-methyl ester | P2Y14 | 56 nM | >180-fold |
Other Uracil Ring Substitutions
Modifications at other positions of the uracil ring have also been explored. For instance, substitution at the C5 position with small hydrophobic groups can be beneficial at some P2Y receptors. For example, 5-bromo-UTP and 5-iodo-UTP show activity at the P2Y2 receptor. nih.gov However, in the context of α,β-methylene-UDP analogues, 5-fluoro substitution in a related cytosine derivative was found to be nonselective between the P2Y6 and P2Y14 receptors. nih.gov Alkylation at the N3 position of the uracil ring in N⁴-benzyloxy analogues of α,β-methylene-CDP led to a complete loss of P2Y6 receptor activity, suggesting that this position is sensitive to steric hindrance. nih.gov
Ribose Moiety Modifications and their Pharmacological Impact
The ribose sugar connecting the nucleobase to the phosphate (B84403) chain also plays a crucial role in receptor recognition and activation. Modifications to the ribose moiety can significantly impact the pharmacological profile of UDP analogues.
For P2Y6 receptor agonists, modifications of the ribose hydroxyl groups of UDP have generally not resulted in more potent compounds. nih.gov In fact, the removal of either the 2'- or 3'-hydroxyl group of UDP leads to a greater than 100-fold decrease in potency at the P2Y6 receptor. nih.gov Substitution with a 2'-azido or 2'-amino group also reduces potency at this receptor. nih.gov This indicates that the hydroxyl groups at these positions are important for agonist activity, likely acting as hydrogen bond donors.
In contrast, for the P2Y14 receptor, some modifications to the ribose are tolerated. The combination of a 2-thio modification on the uracil with a β-methyl ester on the diphosphate chain, which can be considered a modification related to the ribose-phosphate linkage, resulted in a potent P2Y14 agonist. nih.gov This suggests that the structural requirements of the ribose binding pocket may differ between P2Y receptor subtypes.
Stereochemical Considerations
The stereochemistry of the ribose moiety and its substituents plays a pivotal role in the activity of P2Y14 receptor agonists. While most modifications to the ribose component of UDP-glucose analogues tend to abolish activity, indicating that the P2Y14 receptor is one of the least permissive P2Y receptors, certain stereochemical arrangements are favored. unc.edu The precise stereochemical requirements for α,β-methylene-2-thio-UDP itself are not extensively detailed in the provided information, but the general stringency of the receptor for the ribose conformation suggests that the specific arrangement of atoms in this analogue is critical for its high potency.
A detailed analysis of aminocyclopentitol glycosidase inhibitors, which can be considered structural mimics, revealed that the strongest inhibitory activities were associated with a perfect stereochemical match between the inhibitor and the enzyme, including the α- or β-configuration of the amino group corresponding to the enzyme's anomeric selectivity. nih.gov This principle of stereochemical matching is likely transferable to the interaction of α,β-methylene-2-thio-UDP analogues with the P2Y14 receptor.
Impact of Ribose Truncation or Replacement (e.g., methanocarba)
Investigations into modifications of the ribose portion of UDP analogues have yielded significant insights into the structural requirements for P2Y14 receptor activation. The P2Y14 receptor demonstrates a notable intolerance for significant alterations to the ribose ring. unc.edu
Specifically, the replacement of the ribose moiety in UDP with a rigid methanocarba (bicyclo[3.1.0]hexane) group, in either the North (N) or South (S) conformation, leads to a complete loss of agonist activity at the P2Y14 receptor. nih.govnih.gov This finding underscores the critical importance of the native ribose conformation for receptor binding and activation. The (N)-methanocarba analogues of UTP and UDP have shown varied activity at other P2Y receptors, being potent at P2Y1, P2Y2, P2Y4, and P2Y11 receptors but notably inactive at the P2Y6 receptor, highlighting the distinct binding pocket characteristics among the P2Y receptor family. nih.govlu.senih.gov The inactivity of the (S)-methanocarba UDP analogue at the P2Y14 receptor further emphasizes the stringent conformational requirements of this specific receptor subtype. nih.gov
In contrast to the detrimental effect of the methanocarba substitution, the truncation of the glucose moiety from UDP-glucose to yield UDP is well-tolerated and results in a full agonist at the human P2Y14 receptor. nih.gov This suggests that while the ribose scaffold is crucial, the receptor can accommodate significant changes at the terminal phosphate group, a region where the glucose moiety is attached in UDP-glucose.
Terminal Phosphate Chain Substitutions (e.g., alkyl and aryl esters)
Modifications to the terminal phosphate chain of UDP analogues have proven to be a fruitful strategy for developing potent and selective P2Y14 receptor agonists. The discovery that UDP itself is a potent agonist of the P2Y14 receptor shifted the focus towards substitutions on the β-phosphate group. nih.gov
Simple alkyl esters attached to the β-phosphate of UDP have been shown to produce highly potent agonists at the P2Y14 receptor. nih.govnih.gov The potency of these analogues can be further enhanced by combining these ester modifications with a 2-thio substitution on the uracil ring. nih.govnih.gov For instance, the β-methyl ester of 2-thio-UDP is a highly potent and selective P2Y14 receptor agonist. nih.gov The EC50 values for the β-methyl ester of UDP and its 2-thio analogue were reported as 2730 nM and 56 nM, respectively, demonstrating the significant potency increase from the 2-thio modification. nih.gov
The size and nature of the ester group influence activity. While smaller alkyl esters are well-tolerated, larger, more branched β-alkyl esters, such as cyclohexyl, and β-aryloxy esters tend to be less potent. nih.gov However, the β-tert-butyl ester of 2-thio-UDP was found to be 11-fold more potent than the endogenous agonist UDP-glucose. nih.gov
Furthermore, modifications to the pyrophosphate bridge itself have been explored. The introduction of an α,β-methylene or a difluoromethylene group between the phosphates is well-tolerated by the P2Y14 receptor. nih.govnih.gov These modifications are also expected to confer greater stability against enzymatic degradation. nih.govnih.gov The combination of the α,β-methylene bridge and a 2-thio-substituted uracil ring in α,β-methylene-2-thio-UDP resulted in a compound with subnanomolar potency and high selectivity for the P2Y14 receptor over the P2Y6 receptor. nih.govnih.gov
Pharmacophore Elucidation for P2Y14 Receptor Agonism
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For P2Y14 receptor agonism, the pharmacophore can be deduced from the structure-activity relationship studies of various UDP analogues.
The key components of the pharmacophore for P2Y14 receptor agonism include:
A Uracil Moiety: This is a fundamental component, with modifications at the 2-position being particularly important for enhancing potency and selectivity. The 2-thio substitution is a key feature in many high-affinity agonists. nih.govnih.gov
A Ribose Ring: The integrity and specific conformation of the ribose ring are critical, as major alterations or rigidification, such as with methanocarba analogues, abolish activity. nih.govnih.gov
A Pyrophosphate Bridge: This negatively charged group is essential for interaction with the receptor. Modifications like the introduction of an α,β-methylene group are tolerated and can enhance stability. nih.govnih.gov
A Terminal Phosphate Group or a Substituted Moiety: While the glucose moiety of UDP-glucose is not essential, this region of the molecule, corresponding to the β-phosphate of UDP, provides a site for modification. unc.edunih.gov Small alkyl esters at this position can significantly increase potency. nih.govnih.gov
Molecular modeling and docking studies have further refined the understanding of the P2Y14 receptor binding pocket. These models suggest that the hexose (B10828440) moiety of UDP-glucose interacts with multiple hydrogen-bonding and charged residues within the receptor. unc.edu The successful design of a fluorescent agonist for the P2Y14 receptor was based on a UDP-glucuronic acid pharmacophore and relied on docking in a P2Y14 receptor homology model. nih.gov This highlights the utility of computational methods in conjunction with SAR data to elucidate the pharmacophore and design novel ligands. nih.gov
The table below summarizes the activity of key analogues at the human P2Y14 and P2Y6 receptors, illustrating the structure-activity relationships discussed.
| Compound Name | P2Y14 EC50 (nM) | P2Y6 EC50 (nM) | Selectivity (P2Y14 vs P2Y6) |
| UDP | 1.92 | 430 | 224 |
| 2-thio-UDP | 1.92 | 430 | 224 |
| α,β-methylene-2-thio-UDP | 0.92 | >2000 | 2160 |
| UDP-β-methyl ester | 2730 | - | - |
| 2-thio-UDP-β-methyl ester | 56 | >10000 | >180 |
| (N)-Methanocarba-UDP | Inactive | Inactive | - |
| (S)-Methanocarba-UDP | Inactive | - | - |
Applications of α,β Methylene 2 Thio Udp As a Molecular Probe
Development of Pharmacological Tools for P2Y14 Receptor Research
The exploration of the P2Y14 receptor's role in physiology and pathology has been historically hindered by a lack of selective molecular probes. The development of compounds like α,β-methylene-2-thio-UDP represents a significant advancement in providing the necessary pharmacological tools for dedicated receptor research.
The design of α,β-methylene-2-thio-UDP is a result of systematic structure-activity relationship (SAR) studies on uridine (B1682114) diphosphate (B83284) (UDP) analogues. nih.gov Researchers identified key chemical modifications that enhance both potency and selectivity for the P2Y14 receptor.
One critical modification was the substitution of a sulfur atom at the 2-position of the uracil (B121893) ring, creating a 2-thiouracil (B1096) derivative. nih.gov This change was found to significantly increase the agonist's potency at the P2Y14 receptor. nih.gov Another key modification was the introduction of an α,β-methylene group into the phosphate (B84403) chain, which was found to be well-tolerated by the receptor. nih.gov
The combination of these modifications resulted in α,β-methylene-2-thio-UDP, a highly potent and selective P2Y14 receptor agonist. nih.govmedchemexpress.com It demonstrates subnanomolar potency and is inactive at the related UDP-activated P2Y6 receptor, as well as other P2Y receptor subtypes. nih.govmedchemexpress.com This selectivity is crucial for ensuring that observed biological effects can be confidently attributed to the activation of the P2Y14 receptor alone. nih.gov
| Compound | EC50 Value | Selectivity |
|---|---|---|
| α,β-methylene-2-thio-UDP (MRS2905) | 0.92 nM | Selective for P2Y14; inactive at P2Y6 and other P2Y receptors. medchemexpress.com |
| UDP-glucose | ~350 nM | Natural agonist, also shows activity at other receptors. tocris.com |
| UDP | ~50.9 nM | Activates both P2Y14 and P2Y6 receptors. researchgate.netelifesciences.org |
The development of high-affinity ligands is a foundational step for creating labeled probes, such as fluorescent analogues and radioligands, which are essential for receptor binding assays, visualization, and quantification. While α,β-methylene-2-thio-UDP serves as a potent agonist scaffold, other molecules have been developed as labeled tools for the P2Y14 receptor. For instance, a fluorescent antagonist, MRS4174, has been created with nanomolar affinity. nih.gov Furthermore, radioligand binding assays have been established using [3H]UDP to characterize the receptor's binding properties. researchgate.net These tools are vital for quantitative studies of receptor expression and for screening new, unlabeled drug candidates.
Characterization of P2Y14 Receptor Expression and Localization
Selective molecular probes like α,β-methylene-2-thio-UDP are instrumental in identifying the presence and location of P2Y14 receptors in both cultured cells and complex tissues.
The P2Y14 receptor is expressed in numerous cell lines, which serve as valuable in vitro models for studying its function. The receptor has been identified in human airway epithelial cell lines such as A549 and BEAS-2B. nih.govguidetopharmacology.org In these cells, receptor activation leads to a concentration-dependent increase in intracellular calcium and the production of chemokines like IL-8. nih.govguidetopharmacology.org Other models include HEK293 cells stably expressing the human P2Y14 receptor, which have been used to demonstrate the receptor's coupling to G-proteins and subsequent signaling events like the stimulation of ERK1/2 phosphorylation. nih.govresearchgate.net The rat mast cell line RBL-2H3 also endogenously expresses the P2Y14 receptor, where its activation mediates degranulation. researchgate.net The use of a highly selective agonist like α,β-methylene-2-thio-UDP in these cellular systems allows researchers to precisely stimulate P2Y14R and study its downstream signaling pathways without confounding effects from other P2Y receptors. medchemexpress.com
Understanding the anatomical distribution of the P2Y14 receptor is key to deciphering its physiological roles. Studies have shown that the P2Y14 receptor is broadly expressed across a range of epithelial and immune tissues. nih.gov In humans, high levels of expression are observed in the placenta, adipose tissue, stomach, and intestine, with moderate levels in the spleen, lung, and heart. nih.gov In murine models, the receptor is found in the endometrium, bronchiolar epithelial cells, and alveoli pneumocytes. nih.gov The prominent presence of the P2Y14 receptor in immune cells and at epithelial barriers suggests its significant role in inflammatory and signaling processes in these tissues. nih.gov Pharmacological tools with high selectivity are essential for accurately mapping this distribution and validating findings from genetic analyses.
Investigation of P2Y14 Receptor Physiological and Pathophysiological Roles
The availability of potent and selective agonists such as α,β-methylene-2-thio-UDP has been crucial for investigating the diverse roles of the P2Y14 receptor in health and disease. Research strongly implicates the P2Y14 receptor in immune and inflammatory responses. nih.gov Its activation on immune cells, particularly neutrophils, stimulates chemotaxis, guiding these cells to sites of inflammation. guidetopharmacology.orgnih.gov The receptor is also involved in mast cell degranulation, a key event in allergic and inflammatory reactions. researchgate.net
Given these functions, the P2Y14 receptor has emerged as a promising therapeutic target for a variety of conditions. These include inflammatory diseases such as asthma, acute kidney injury, and inflammatory bowel disease. nih.gov Furthermore, research suggests a role for the receptor in mediating chronic neuropathic pain. medchemexpress.com The ability to selectively activate the P2Y14 receptor with molecular probes like α,β-methylene-2-thio-UDP allows for detailed investigation into these pathological processes in preclinical models, paving the way for the development of novel therapeutics.
Role in Immune and Inflammatory Cell Function
The compound α,β-methylene-2-thio-UDP, a stable analog of Uridine 5'-diphosphate (UDP), serves as a valuable molecular probe for studying the P2Y6 receptor, which is implicated in various immune and inflammatory processes. Its application has provided insights into the functioning of several key immune cells.
Macrophages: In macrophages, the activation of the P2Y6 receptor by agonists like UDP is a critical signal for phagocytosis, the process by which cells engulf and digest cellular debris and pathogens. The use of P2Y6 receptor antagonists can inhibit this UDP-induced phagocytosis.
Neutrophils: These are often the first responders to sites of inflammation and infection. UDP-glucose, acting through the P2Y14 receptor, promotes neutrophil recruitment and the release of pro-inflammatory chemokines. nih.govresearchgate.net Studies using the P2Y6 receptor antagonist MRS2578 have shown that it can repress neutrophil migration and the formation of neutrophil extracellular traps (NETs) induced by monosodium urate crystals, which are associated with gout. nih.gov
Mast Cells: Upon stimulation, mast cells release a variety of preformed mediators, including histamine and tumor necrosis factor (TNF). nih.gov Research has indicated the involvement of the nitric oxide (NO) pathway and guanylate cyclase activation in the degranulation of perivascular mast cells. nih.gov
Microglia: As the resident immune cells of the central nervous system, microglia play a crucial role in brain health and disease. UDP, acting on P2Y6 receptors, has been identified as a key mediator of microglial phagocytosis. nih.govnih.gov When neurons are damaged, they can release UTP, which is then metabolized to UDP, signaling microglia to clear the cellular debris. nih.gov This process is dependent on the activation of P2Y6 receptors, making α,β-methylene-2-thio-UDP a useful tool to study these neuroinflammatory responses.
T-Lymphocytes: The nervous and immune systems are interconnected, with neurotransmitters capable of modulating immune functions. nih.gov Catecholamines, for instance, can suppress the activation of both T and B lymphocytes. nih.gov While direct studies using α,β-methylene-2-thio-UDP on T-lymphocyte function are less documented in the provided context, the broader understanding of neuroimmune modulation suggests potential roles for purinergic signaling in T-cell activity.
Table 1: Investigated Effects of P2Y Receptor Modulation on Immune Cell Functions
| Cell Type | Receptor | Agonist/Antagonist Investigated | Observed Effect |
|---|---|---|---|
| Macrophages | P2Y6 | UDP (agonist) | Induction of phagocytosis |
| Neutrophils | P2Y14 | UDP-glucose (agonist) | Promotion of recruitment and chemokine release nih.govresearchgate.net |
| Neutrophils | P2Y6 | MRS2578 (antagonist) | Repression of migration and NET formation nih.gov |
| Microglia | P2Y6 | UDP (agonist) | Mediation of phagocytosis nih.govnih.gov |
Role in Epithelial Cell Biology
The P2Y6 receptor, for which α,β-methylene-2-thio-UDP is a stable analog, plays a significant role in the biology of epithelial cells, particularly in the context of mucin secretion.
Mucin Secretion: Airway epithelial cells are responsible for producing and secreting mucins, which are essential components of the mucus layer that protects the respiratory tract. frontiersin.org The secretion of mucins is a regulated process involving the exocytosis of mucin-containing granules. nih.gov Both basal and stimulated mucin secretion are mediated by a regulated exocytic mechanism. frontiersin.org Low levels of extracellular ATP, released in a paracrine manner, and its metabolite adenosine (B11128) can induce basal secretion through the activation of P2Y2 and A3 adenosine receptors. frontiersin.org Higher concentrations of these ligands lead to stimulated secretion. frontiersin.org
In response to bacterial infection, human epithelial cells can release UDP-glucose, which acts as a signaling molecule to trigger innate immune responses. researchgate.net This highlights the role of UDP-sugars in epithelial cell defense mechanisms.
Neuroimmune System Modulations
The compound α,β-methylene-2-thio-UDP, by acting on the P2Y6 receptor, is a key tool for understanding the intricate communication between the nervous and immune systems.
Microglial Activation and Phagocytosis: In the central nervous system, microglia are the primary immune cells. The activation of P2Y6 receptors by UDP is a critical "find-me" signal that triggers microglial phagocytosis of damaged or apoptotic neurons. nih.gov When neurons are injured, they release UTP, which is rapidly converted to UDP in the extracellular space. nih.gov This extracellular UDP then binds to P2Y6 receptors on microglia, initiating the process of engulfing and clearing the cellular debris. nih.govnih.gov The selective P2Y6 receptor antagonist MRS2578 has been shown to inhibit this UDP-induced phagocytosis. tocris.comrndsystems.com
Neuroinflammation: The UDP/P2Y6 receptor signaling pathway is also implicated in broader neuroinflammatory processes. For instance, activation of P2Y6 receptors in microglia can mediate the release of nitric oxide and contribute to astrocyte apoptosis. The extracellular matrix (ECM) in the brain also plays a role in modulating the function of tumor-associated immune cells, including microglia and macrophages, and can influence T-cell infiltration into tumors. nih.gov
Table 2: Summary of α,β-methylene-2-thio-UDP's Role in Neuroimmune Modulation
| Process | Cell Type | Receptor | Key Findings |
|---|---|---|---|
| Phagocytosis of Damaged Neurons | Microglia | P2Y6 | UDP released from injured neurons acts as a "find-me" signal to trigger microglial phagocytosis. nih.gov |
| Neuroinflammation | Microglia | P2Y6 | P2Y6 receptor activation can lead to nitric oxide release and astrocyte apoptosis. |
| Immune Cell Infiltration | T-cells | - | The extracellular matrix can act as a physical barrier to T-cell infiltration into CNS tumors. nih.gov |
Advanced Methodologies in Purinergic Receptor Research Utilizing α,β Methylene 2 Thio Udp
Receptor Modeling and Computational Approaches for P2Y14 Receptor
The absence of a crystal structure for the P2Y14 receptor has necessitated the use of computational modeling to understand its three-dimensional architecture and interaction with ligands. nih.gov α,β-Methylene-2-thio-UDP has played a key role in the development and validation of these models.
Homology Modeling of P2Y14 Receptor Structure
Homology modeling is a computational technique used to predict the structure of a protein based on its amino acid sequence and the known structure of a homologous protein. nih.gov For the P2Y14 receptor, the crystal structure of the closely related P2Y12 receptor has served as a template. nih.govelifesciences.org The high degree of sequence identity between these receptors, particularly in the transmembrane domains that form the ligand-binding pocket, allows for the construction of reliable homology models. nih.gov
The use of potent and selective ligands like α,β-methylene-2-thio-UDP is critical in refining and validating these models. By comparing the predicted binding modes of this compound with experimental data on its activity, researchers can assess the accuracy of the model and make necessary adjustments. This iterative process of modeling and experimental validation leads to a more accurate representation of the P2Y14 receptor's structure. nih.gov
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are computational methods that predict the preferred orientation of a ligand when it binds to a receptor. nih.govchemmethod.com These simulations are essential for understanding the specific molecular interactions that govern ligand recognition and activation of the P2Y14 receptor. nih.gov The high potency of α,β-methylene-2-thio-UDP, which exhibits subnanomolar activity, makes it an ideal candidate for such studies. nih.gov
Docking simulations with α,β-methylene-2-thio-UDP have provided valuable insights into the binding pocket of the P2Y14 receptor. These studies have helped to identify key amino acid residues that interact with the different moieties of the ligand, including the uracil (B121893) base, the ribose sugar, and the modified phosphate (B84403) chain. nih.govnih.gov For instance, simulations have suggested that the 2-thio modification on the uracil ring enhances potency through specific interactions within the binding site. nih.gov Similarly, the α,β-methylene bridge in the phosphate chain is well-tolerated and contributes to the compound's high affinity. nih.gov
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes that occur upon ligand binding and receptor activation. nih.govnih.govresearchgate.net These simulations, often performed on the timescale of nanoseconds, offer a deeper understanding of the mechanics of receptor function. chemmethod.com
MD simulations of the P2Y14 receptor in complex with α,β-methylene-2-thio-UDP have revealed the intricate network of interactions that stabilize the active state of the receptor. elifesciences.org These simulations have shown how the binding of the ligand induces subtle but significant rearrangements in the transmembrane helices, leading to the activation of downstream signaling pathways. elifesciences.org The stability of the α,β-methylene bridge in the phosphate chain makes this compound particularly well-suited for these longer-timescale simulations, as it is resistant to hydrolysis. researchgate.net
High-Throughput Screening Methodologies for Novel P2Y14 Ligands
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govnih.gov The development of potent and selective ligands like α,β-methylene-2-thio-UDP has been instrumental in the establishment of robust HTS assays for the discovery of novel P2Y14 receptor modulators.
Due to its high affinity and specific binding to the P2Y14 receptor, radiolabeled versions of potent agonists can be used in competitive binding assays. In this format, a library of compounds is screened for their ability to displace the radiolabeled ligand from the receptor. This approach allows for the identification of compounds that bind to the same site as the agonist, and can therefore act as either agonists or antagonists. The development of such assays has been crucial in identifying new chemical scaffolds for P2Y14 receptor-targeted drug development.
Use in Functional Assays for Ligand Discovery and Validation
Functional assays are essential for characterizing the biological activity of newly discovered ligands and for validating the findings from computational and screening efforts. nih.gov α,β-Methylene-2-thio-UDP, with its well-defined pharmacological profile, serves as a valuable tool in these assays.
As a potent and selective agonist, α,β-methylene-2-thio-UDP is frequently used as a positive control in a variety of functional assays. These assays can measure different aspects of receptor activation, such as:
Calcium mobilization: P2Y14 receptor activation leads to an increase in intracellular calcium levels. nih.gov
GTPγS binding: This assay measures the activation of G proteins, which are the immediate downstream effectors of the receptor. nih.gov
MAPK phosphorylation: The activation of the P2Y14 receptor can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2. nih.gov
By comparing the activity of novel compounds to that of α,β-methylene-2-thio-UDP, researchers can determine their relative potency and efficacy. This comparative analysis is crucial for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds.
Q & A
Q. Table 1: Key Steps in Synthesis and Characterization
| Step | Reagents/Conditions | Characterization Technique | Purpose |
|---|---|---|---|
| Methylene addition | CH₂O, NaBH₃CN, pH 7.4 buffer | ¹H NMR | Confirm methylene bridge formation |
| Thio substitution | Lawesson’s reagent, anhydrous THF | ¹³C NMR | Verify thiol group incorporation |
| Phosphorylation | POCl₃, trimethyl phosphate | ³¹P NMR | Assess phosphate linkage |
Basic: How is α,β-methylene-2-thio-UDP utilized as a mechanistic probe in enzymatic assays?
Methodological Answer:
This compound acts as a non-hydrolyzable UDP analog to study enzymes like glycosyltransferases or UDP-dependent kinases. Key applications include:
- Competitive inhibition assays : Measuring IC₅₀ values under varying substrate concentrations to determine binding affinity .
- Trap experiments : Incubating enzymes with the analog to stabilize intermediate states for structural analysis (e.g., X-ray crystallography) .
- Control design : Using wild-type UDP as a comparator to validate specificity.
Advanced: How can kinetic contradictions in α,β-methylene-2-thio-UDP’s inhibitory potency be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay variability (pH, temperature, cofactors like Mg²⁺).
- Enzyme isoforms : Differential binding affinities across species or tissue-specific variants.
- Compound stability : Degradation in buffer systems (validate via HPLC at assay endpoints) .
Q. Strategies for Resolution :
Meta-analysis : Compare datasets from multiple studies using standardized normalization (e.g., relative activity vs. absolute inhibition) .
Control experiments : Include positive/negative controls (e.g., UDP and non-hydrolyzable analogs) to isolate confounding factors.
Structural dynamics : Use molecular dynamics simulations to predict binding pocket flexibility .
Advanced: What experimental designs are optimal for studying α,β-methylene-2-thio-UDP’s interactions with multidrug resistance proteins (MRPs)?
Methodological Answer:
- Transport assays : Use membrane vesicles expressing MRPs, with radiolabeled α,β-methylene-2-thio-UDP to quantify uptake/inhibition .
- Binding kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates.
- Competitive inhibition : Co-incubate with known MRP substrates (e.g., glutathione conjugates) to assess specificity.
Q. Table 2: Key Variables in MRP Interaction Studies
| Variable | Impact on Results | Control Measure |
|---|---|---|
| ATP concentration | Alters transporter activity | Fix at physiological levels (2–5 mM) |
| Membrane cholesterol | Affects MRP conformation | Use cholesterol-depleted vesicles |
| pH gradient | Modulates substrate binding | Maintain pH 7.4 with HEPES buffer |
Advanced: How can in vivo delivery challenges of α,β-methylene-2-thio-UDP be addressed for metabolic studies?
Methodological Answer:
- Liposome encapsulation : Enhances cellular uptake; validate delivery efficiency via fluorescent tagging .
- Microinjection : Direct delivery into model organisms (e.g., zebrafish embryos) for real-time metabolic tracking.
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption potential.
Basic: What analytical methods ensure α,β-methylene-2-thio-UDP stability in long-term studies?
Methodological Answer:
- Stability profiling : Store aliquots at –80°C, –20°C, and 4°C; analyze degradation via HPLC at intervals (0, 7, 30 days) .
- Buffer compatibility : Test in Tris vs. phosphate buffers; avoid thiophilic metal ions (e.g., Cu²⁺) that accelerate thiol oxidation.
Advanced: How do researchers reconcile conflicting structural data from X-ray crystallography and NMR studies of α,β-methylene-2-thio-UDP-enzyme complexes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
